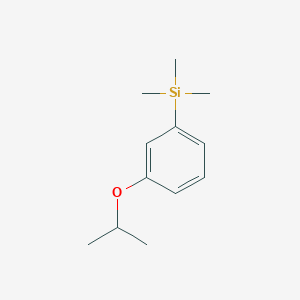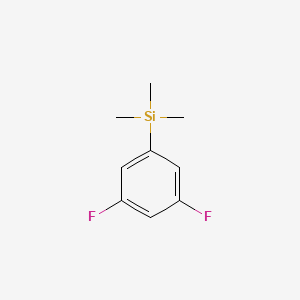
3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal is an organic compound characterized by the presence of chlorine, phenyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-butanoic acid.
Reduction: Formation of 3-chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-(2-Chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
3-Chloro-2-(4-chloro-phenyl)-4,4,4-trifluoro-but-2-enal is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
(Z)-3-chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O/c11-7-3-1-6(2-4-7)8(5-16)9(12)10(13,14)15/h1-5H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKKYEVKEFVYFG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(F)(F)F)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(\C(F)(F)F)/Cl)/C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)
![4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)












